ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Description
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole-based ester compound characterized by a 3,5-dimethyl-substituted pyrazole ring linked to an ethyl acetate moiety. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its balanced reactivity and stability. The ethyl ester group enhances solubility in organic solvents, while the methyl substituents on the pyrazole ring contribute to steric and electronic modulation .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6(2)10-11-7(8)3/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOGABHUHXMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NN=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Introduction to Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
This compound is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound, with the molecular formula and a molecular weight of 182.22 g/mol, is characterized by its pyrazole ring, which contributes to its biological activity and chemical reactivity.
Structural Information
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 182.22 g/mol
- PubChem CID : 16394806
- SMILES Notation : CCOC(=O)CC1=C(NN=C1C)C
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Pharmaceutical Applications
This compound has been studied for its potential use in pharmaceuticals due to its biological properties. Specifically, compounds containing pyrazole rings are known for their anti-inflammatory, analgesic, and anti-cancer activities.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory effects. This compound has been evaluated in vitro for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins, which are crucial in the inflammatory response.
Agricultural Applications
This compound has also shown promise in agricultural chemistry as a potential pesticide or herbicide. Its effectiveness against certain plant pathogens can be attributed to its ability to disrupt cellular processes in target organisms.
Case Study: Pesticidal Activity
Studies have demonstrated that this compound can inhibit the growth of specific fungal pathogens. Field trials indicated a reduction in disease incidence when applied to crops susceptible to fungal infections.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including esterification and nucleophilic substitutions.
Case Study: Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound has been utilized as a building block for developing new bioactive molecules with enhanced pharmacological profiles.
Comparative Analysis of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory properties | Effective in inhibiting cytokines |
| Agriculture | Fungal pathogen control | Reduced disease incidence in crops |
| Chemical Synthesis | Versatile intermediate | Useful for creating complex molecules |
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
- Similarity : 0.87
- Key Differences : An additional methyl group at the 1-position of the pyrazole ring.
- The absence of an ester group (carboxylic acid instead) alters reactivity, making it more suitable for conjugation or salt formation.
b) 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid
Variations in the Ester Group
a) tert-Butyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetate
- Key Differences : Ethyl ester replaced with a tert-butyl ester .
- Impact : The bulky tert-butyl group improves stability under basic conditions but requires acidic hydrolysis for deprotection. This makes it preferable in multi-step syntheses where temporary protection is needed.
b) Methyl 2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Functional Group Additions
a) Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride
- Key Differences: Amino group on the acetate moiety and a phenyl substituent on the pyrazole .
- Impact: The amino group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets. The phenyl group may improve binding affinity to hydrophobic pockets in enzymes or receptors.
b) Ethyl 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Complex Derivatives
a) Ethyl 2-(2-{2-[1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-1,3-thiazol-4-yl)acetate
- Key Differences : Incorporates a thiazole ring and sulfone group .
- Impact : The thiazole moiety may confer antimicrobial or antiviral activity, while the sulfone group enhances metabolic stability.
b) 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Comparative Data Table
| Compound Name | Substituents on Pyrazole | Ester Group | Functional Additions | Key Applications |
|---|---|---|---|---|
| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 3,5-dimethyl | Ethyl | None | Synthetic intermediate |
| 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | 1,3,5-trimethyl | Carboxylic acid | None | Conjugation chemistry |
| tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 3,5-dimethyl | tert-Butyl | None | Protecting group strategy |
| Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 3,5-dimethyl, 4-iodo | Ethyl | Iodine substituent | Radiopharmaceuticals |
| Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride | 3,5-dimethyl, 1-(4-fluorophenyl) | Ethyl | Amino group, fluorophenyl | Drug discovery |
Biological Activity
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : this compound exhibits promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens, suggesting its potential use in treating infections .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has shown effectiveness in reducing inflammation in vitro, which could be beneficial for conditions like arthritis or other inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been tested against glioma cells with promising results indicating potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with receptors that play a role in cell signaling pathways associated with inflammation and tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anti-inflammatory | Reduces inflammation in vitro | |
| Anticancer | Cytotoxic effects on glioma cells |
Case Studies
- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving modulation of immune responses.
- Cytotoxicity Assay : Testing on glioma cell lines revealed an IC50 value of approximately 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
